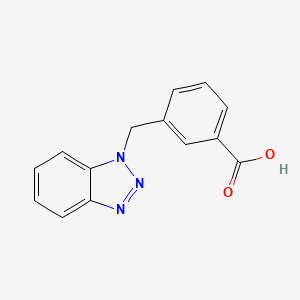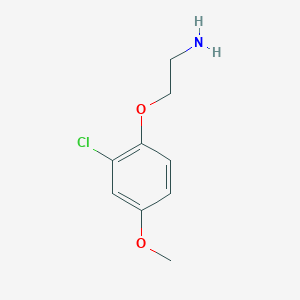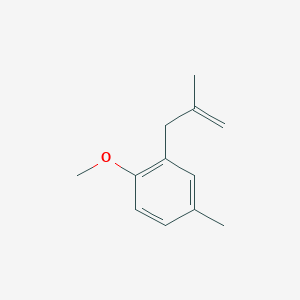
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
The compound “3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene” is an organic compound with a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring. The phenyl ring is further attached to a propene group with an additional methyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a methoxy group and a methyl group. This phenyl ring is further connected to a propene group with an additional methyl group .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The double bond in the propene group could participate in addition reactions, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Properties such as boiling point, melting point, and solubility would be influenced by factors like molecular weight and functional groups .Applications De Recherche Scientifique
1. Copolymer Synthesis
Research by Kharas et al. (2016) explored the synthesis of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds were copolymerized with styrene to study their structural and decomposition properties (Kharas et al., 2016).
2. Synthesis of α,β-Unsaturated Aldehydes
Wada et al. (1977) described the synthesis of α,β-unsaturated aldehydes using 3-Methoxy-1-phenylthio-1-propene, demonstrating its role as a precursor in organic synthesis (Wada et al., 1977).
3. Crystal Structure Determination
Zhang et al. (2007) synthesized a compound involving 2-methoxy-5-methylphenyl substituents and determined its crystal structure, highlighting its relevance in structural chemistry (Zhang et al., 2007).
4. Olefin Polymerization Catalysts
Machat et al. (2017) investigated titanocene complexes, including those with methoxy-substituted bis-indenyl structures, for their use in the polymerization of propene. This research illustrates the application of such compounds in catalyst development for polymer synthesis (Machat et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methoxy-4-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-8-10(3)5-6-12(11)13-4/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJGUMSGYUTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






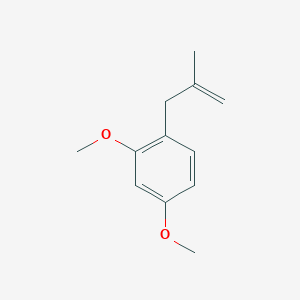
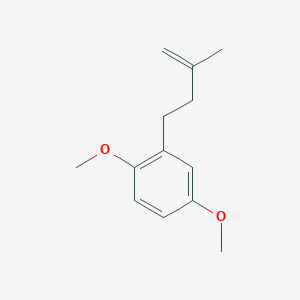



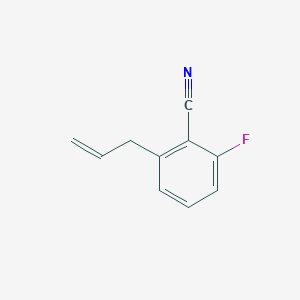
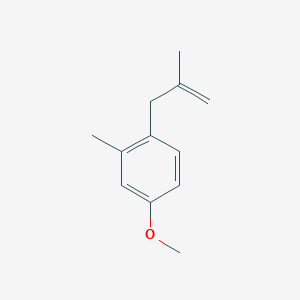

![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)
